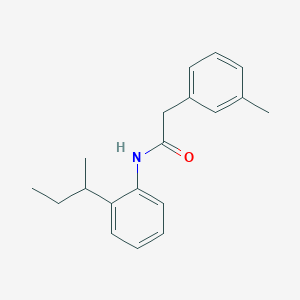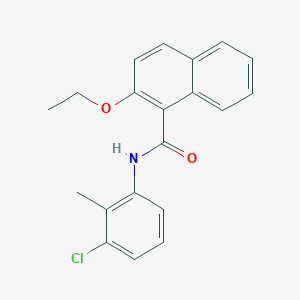
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, also known as CLME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CLME is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C19H17ClNO2. In
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. These effects are believed to be mediated through the inhibition of COX-2 and the subsequent reduction in the production of inflammatory mediators. This compound has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, this compound is also associated with several limitations, including its relatively low potency and selectivity for COX-2. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, the use of this compound as a building block for the synthesis of new organic materials and the development of new analytical methods is an area of active research. Overall, this compound is a promising compound with a wide range of potential applications in various fields.
合成方法
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide can be synthesized through a multi-step process, which involves the reaction of 2-ethoxy-1-naphthaldehyde with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ammonia to yield this compound. The synthesis of this compound has been optimized to increase yield and purity, and various methods have been explored to improve the efficiency of the reaction.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-ethoxy-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. This compound has also been explored for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers, liquid crystals, and dendrimers. The unique chemical structure of this compound allows for the formation of complex structures with desirable properties such as high thermal stability and optical activity.
In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various analytes, including amino acids, peptides, and proteins. The ability of this compound to selectively bind to specific analytes has made it a valuable tool for the development of new analytical methods.
属性
分子式 |
C20H18ClNO2 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-3-24-18-12-11-14-7-4-5-8-15(14)19(18)20(23)22-17-10-6-9-16(21)13(17)2/h4-12H,3H2,1-2H3,(H,22,23) |
InChI 键 |
CDKSXGIGZBKCIZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=CC=C3)Cl)C |
规范 SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




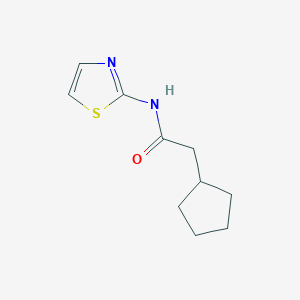
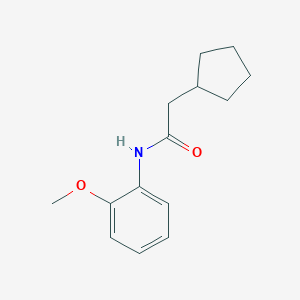



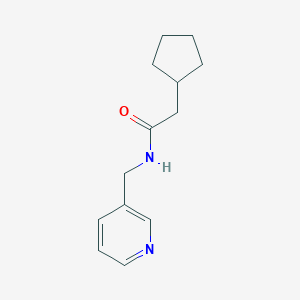
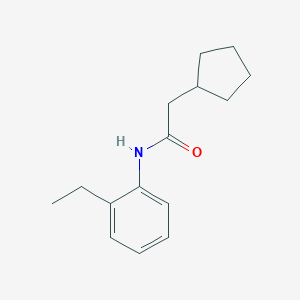
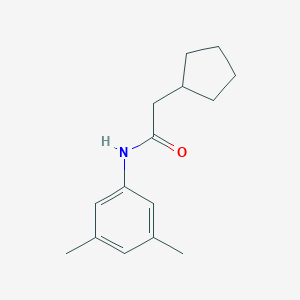

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
